molecular formula C4H5ClN2O B12936987 1H-Imidazole-2-carbaldehyde hydrochloride

1H-Imidazole-2-carbaldehyde hydrochloride

Cat. No.: B12936987
M. Wt: 132.55 g/mol
InChI Key: SLMXHLWNDOAYHM-UHFFFAOYSA-N
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Description

1H-Imidazole-2-carbaldehyde hydrochloride is a heterocyclic compound that features an imidazole ring with an aldehyde group at the second position. This compound is known for its versatility in various chemical reactions and its significant role in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole-2-carbaldehyde hydrochloride can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles followed by dehydrative aromatization . Another method includes the reaction of 4-bromo-1H-imidazole with i-PrMgCl in dry THF, followed by the addition of n-BuLi .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis with enhanced efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-2-carbaldehyde hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The imidazole ring allows for substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products:

    Oxidation: Imidazole-2-carboxylic acid.

    Reduction: Imidazole-2-methanol.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Comparison with Similar Compounds

  • 1H-Imidazole-4-carbaldehyde
  • 1-Methyl-2-imidazolecarboxaldehyde
  • 2-Imidazolecarboxaldehyde

Comparison: 1H-Imidazole-2-carbaldehyde hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 1H-Imidazole-4-carbaldehyde, it has different electronic properties and reactivity due to the position of the aldehyde group. The presence of a methyl group in 1-Methyl-2-imidazolecarboxaldehyde alters its steric and electronic characteristics, making it suitable for different applications .

Properties

Molecular Formula

C4H5ClN2O

Molecular Weight

132.55 g/mol

IUPAC Name

1H-imidazole-2-carbaldehyde;hydrochloride

InChI

InChI=1S/C4H4N2O.ClH/c7-3-4-5-1-2-6-4;/h1-3H,(H,5,6);1H

InChI Key

SLMXHLWNDOAYHM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)C=O.Cl

Origin of Product

United States

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